3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Overview
Description
3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of fluorine atoms and a carbonitrile group, exhibits unique chemical properties that make it valuable in various scientific research fields.
Preparation Methods
The synthesis of 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with fluorinating agents under controlled conditions . Industrial production methods often employ advanced techniques such as continuous flow synthesis to ensure high yield and purity . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological receptors, leading to significant biological effects . The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile can be compared with other indole derivatives such as:
5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound is used as a building block for non-fullerene acceptors in organic photovoltaic devices.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
The unique presence of fluorine atoms and a carbonitrile group in this compound distinguishes it from other indole derivatives, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
3,3-difluoro-2-oxo-1H-indole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O/c10-9(11)6-3-5(4-12)1-2-7(6)13-8(9)14/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJQWSMWQKZHBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(C(=O)N2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204938 | |
Record name | 3,3-Difluoro-2,3-dihydro-2-oxo-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286793-04-1 | |
Record name | 3,3-Difluoro-2,3-dihydro-2-oxo-1H-indole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286793-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Difluoro-2,3-dihydro-2-oxo-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001204938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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